molecular formula C11H6F3N3 B3375083 4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile CAS No. 1059539-29-5

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B3375083
CAS No.: 1059539-29-5
M. Wt: 237.18 g/mol
InChI Key: GSGOFCBABYDJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a versatile chemical intermediate designed for research and development, primarily in the fields of agrochemistry and pharmaceuticals. Its structure, which incorporates a benzonitrile moiety linked to a trifluoromethyl-substituted pyrazole, is a recognized privileged scaffold in medicinal and pesticide chemistry, known for conferring desirable biological activity and optimizing physicochemical properties . In agrochemical research, this compound serves as a critical precursor for synthesizing novel fungicidal and anti-oomycete agents. Pyrazole-benzene derivatives have demonstrated considerable in vitro and in vivo antifungal activity against economically significant pathogens such as Botrytis cinerea , supporting its use in the development of next-generation crop protection products . Within pharmaceutical discovery, the core pyrazole structure is a key pharmacophore in designing potent small-molecule therapeutics. Research on structurally related aryl pyrazol-1-yl-propanamides has shown them to function as Selective Androgen Receptor Degraders (SARDS) and pan-antagonists, exhibiting promising in vitro and in vivo antitumor activity against models of enzalutamide-resistant prostate cancer . Furthermore, trifluoromethyl phenyl pyrazole analogues have been synthesized and identified as highly potent, narrow-spectrum growth inhibitors of Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Enterococcus species, with a low tendency for resistance development . The compound is also a listed intermediate in patented synthetic routes for various active ingredients, underscoring its utility in complex multi-step organic syntheses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-5-6-17(16-10)9-3-1-8(7-15)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOFCBABYDJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by nickel or other transition metals, which facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. Its molecular formula is C11H6F3N3C_{11}H_{6}F_{3}N_{3}, and it has a molecular weight of approximately 237.18 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological activity, making it a valuable scaffold in synthetic chemistry and medicinal research.

Chemistry

Intermediate in Organic Synthesis:
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Reactivity Studies:
The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. Understanding these reactions helps chemists design new synthetic pathways for related compounds.

Type of Reaction Description
OxidationCan be oxidized to form derivatives
ReductionYield reduced forms using agents like sodium borohydride
SubstitutionParticipates in reactions where functional groups are replaced

Biology

Biological Activity:
Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activities. Studies have shown that derivatives of this compound can act as antimicrobial agents, particularly against Gram-positive bacteria .

Case Study: Antimicrobial Properties
A study synthesized various pyrazole derivatives, including those based on the structure of this compound. These derivatives demonstrated potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/ml .

Medicine

Drug Development:
The compound is under investigation for its potential therapeutic applications. Its unique structure allows for interactions with biological targets that may lead to the development of new drugs for treating infections or other diseases .

Pharmacological Studies:
Research into trifluoromethyl-containing compounds has revealed their ability to influence various biochemical pathways, which can be leveraged in drug design .

Industry

Material Science:
In industrial applications, this compound is explored for developing new materials with enhanced properties such as thermal stability and resistance to degradation. This makes it suitable for use in high-performance coatings and polymers.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The biological and physicochemical properties of pyrazole-benzenenitrile hybrids are highly dependent on substituents. Key analogs and their characteristics are summarized below:

Table 1: Substituent Effects on Pyrazole-Benzenenitrile Analogs
Compound Name Substituents (Pyrazole Ring) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile -CF₃ at C3 267.1 (M+H)+ High lipophilicity; GLUT1 inhibition
4-{[4-Amino-5-methyl-3-(CF₃)-1H-pyrazol-1-yl]methyl}benzonitrile -CF₃ at C3, -CH₃ at C5, -NH₂ at C4 311.3 Improved solubility; kinase inhibitor intermediate
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile -N₃ at C3, -CH₃ at C5 224.08 Click chemistry precursor
4-(5-Methyl-3-(4-phenyltriazol-1-yl)-1H-pyrazol-1-yl)benzonitrile -CH₃ at C5, -triazole at C3 326.35 Anticancer candidate
3-(5-(Bromomethyl)-3-(CF₃)-1H-pyrazol-1-yl)benzonitrile -CF₃ at C3, -BrCH₂ at C5 330.1 Alkylation intermediate
Key Observations:
  • Trifluoromethyl Group: Enhances metabolic stability and target binding affinity. For example, 4-{[4-Amino-3-(CF₃)-1H-pyrazol-1-yl]methyl}benzonitrile demonstrated selective GLUT1 inhibition in preclinical studies .
  • Azido Group : Facilitates Huisgen cycloaddition (click chemistry) to generate triazole derivatives, as seen in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile .
  • Methyl/Amino Groups: Improve aqueous solubility without compromising activity. The amino group in 4-{[4-Amino-5-methyl-3-(CF₃)-1H-pyrazol-1-yl]methyl}benzonitrile enables hydrogen bonding with biological targets .

Biological Activity

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, also known by its CAS number 1059539-29-5, is a compound characterized by its trifluoromethyl group attached to a pyrazole ring, which is further linked to a benzonitrile moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Target of Action
The trifluoromethyl group in this compound is known to enhance metabolic stability and bioavailability, which are crucial for pharmacological efficacy. It interacts with various biological targets, influencing cellular processes and biochemical pathways.

Mode of Action
Research indicates that compounds containing trifluoromethyl groups can modulate enzyme activity, affect receptor binding, and alter signal transduction pathways. This modulation can lead to antiproliferative effects in cancer cells and antimicrobial properties against various pathogens .

Antiproliferative Effects

Several studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, a derivative of this compound demonstrated significant cytotoxicity with an IC50 value of 1.00 ± 0.42 µM against erythroleukemia cells (HEL) while exhibiting low toxicity in normal Vero cells (IC50 > 25 µM), indicating a favorable selectivity index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related pyrazole derivatives revealed potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs). These findings suggest that the trifluoromethyl group contributes to the enhanced antibacterial activity observed in these compounds .

Case Study 1: Antiproliferative Activity

In a comparative study involving various pyrazole derivatives, the presence of the trifluoromethyl group was correlated with increased cytotoxicity against multiple cancer cell lines. The compound exhibited an IC50 value of 0.59 ± 0.00 µM in MCF7 breast cancer cells, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of synthesized compounds including those with the trifluoromethyl group were tested for their antibacterial properties. Results indicated that these compounds were effective growth inhibitors of Gram-positive bacteria, showcasing their potential for therapeutic use in treating bacterial infections .

Data Summary

Activity Type Cell Line/Pathogen IC50 Value (µM) Selectivity Index
AntiproliferativeHEL (Erythroleukemia)1.00 ± 0.42>25
AntiproliferativeMCF7 (Breast Cancer)0.59 ± 0.00N/A
AntimicrobialStaphylococcus aureusLow MICN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile and its analogs?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile reacts with alkynes in THF/water (1:1) using CuSO₄ and sodium ascorbate to form triazole-pyrazole hybrids . Purification involves flash chromatography (cyclohexane/ethyl acetate gradients) or Celite® dry loading . Key intermediates like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile are synthesized via cleavage of triazenylpyrazole precursors using trifluoroacetic acid and azido(trimethyl)silane .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substituent positions (e.g., δ ~7.6–8.0 ppm for aromatic protons, δ ~2.4 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular formulas (e.g., m/z 224.0803 for C₁₁H₈N₆) .
  • IR : Peaks at ~2121 cm⁻¹ (azide stretch) and ~2228 cm⁻¹ (nitrile stretch) confirm functional groups .

Q. What are the key physicochemical properties of this compound?

  • Answer :

  • Melting Point : Ranges from 94–95°C for intermediates like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile .
  • Solubility : Moderately soluble in THF, DCM, and ethyl acetate but insoluble in water .
  • Stability : Azide-containing precursors are light-sensitive and require storage at –20°C .

Advanced Research Questions

Q. How can reaction yields be optimized for CuAAC-based synthesis?

  • Methodological Answer :

  • Catalyst Loading : Reduce CuSO₄ to 0.2 equivalents to minimize side reactions while maintaining efficiency .
  • Reaction Time : Extending time to 16 hours increases yields from 58% to 96% for azide intermediates .
  • Solvent Systems : THF/water (1:1) enhances reaction homogeneity compared to pure organic solvents .

Q. What strategies are recommended for analyzing contradictory solubility or stability data?

  • Answer :

  • Controlled Replicates : Repeat experiments under inert atmospheres (N₂/Ar) to rule out moisture/oxygen interference .
  • Alternative Solvents : Test DMF or DMSO for polar intermediates, as seen in analogs like 4-[5-(4-cyanophenyl)pyrazol-1-yl]benzonitrile derivatives .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR)?

  • Answer :

  • Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability and binding affinity in COX-2 inhibitors (e.g., celecoxib analogs) by reducing electron density on the pyrazole ring .

  • Hydrophobic Interactions : In GLUT1 inhibitors, the -CF₃ group improves target engagement via hydrophobic pockets, as shown in 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile derivatives .

    SubstituentBiological ActivityReference
    -CF₃ (pyrazole C-3)Enhanced COX-2 selectivity
    -CN (benzonitrile)Improved ligand lipophilicity

Q. What computational methods are suitable for predicting biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or GLUT1 active sites, leveraging crystal structures (PDB: 3LN1, 4ZW9) .
  • Pharmacophore Mapping : Identify critical features (e.g., nitrile, -CF₃) using Schrödinger’s Phase .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (%F = 50–60) due to high logP (~3.5) .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activities of analogs?

  • Answer :

  • Dose-Response Studies : Confirm activity thresholds using in vitro assays (e.g., COX-2 inhibition IC₅₀) .
  • Structural Validation : Re-characterize disputed compounds via X-ray crystallography (e.g., 4-[5-amino-4-(4-fluorophenyl)pyrazol-1-yl]benzonitrile crystal structure, CCDC 842284) .
  • Meta-Analysis : Compare datasets across studies, noting variables like cell lines (HEK293 vs. HeLa) or assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.